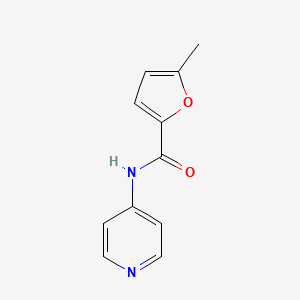
5-methyl-N-4-pyridinyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-4-pyridinyl-2-furamide, also known as M4F, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. M4F is a small molecule that belongs to the class of furan derivatives and is known to modulate the activity of certain ion channels in the central nervous system.
Mecanismo De Acción
5-methyl-N-4-pyridinyl-2-furamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to block the activity of voltage-gated sodium channels by binding to the receptor site in the channel's pore region. This leads to a decrease in the influx of sodium ions and a subsequent decrease in the excitability of neurons. This compound has also been found to activate the transient receptor potential channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on the central nervous system. Acutely, this compound has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the perception of pain in animal models of neuropathic pain. Chronically, this compound has been found to have neuroprotective effects in animal models of traumatic brain injury. It has also been suggested to have anti-inflammatory effects in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-N-4-pyridinyl-2-furamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target certain pathways and study their effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in chronic studies.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-4-pyridinyl-2-furamide. One potential area of research is the development of more potent analogs of this compound that have improved solubility and longer half-lives. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, the effects of this compound on other ion channels and neurotransmitter systems could be explored to gain a better understanding of its mechanism of action.
Métodos De Síntesis
5-methyl-N-4-pyridinyl-2-furamide can be synthesized using a multi-step process involving the reaction of 2-acetylfuran with 4-chloropyridine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis process is around 40-50%.
Aplicaciones Científicas De Investigación
5-methyl-N-4-pyridinyl-2-furamide has been extensively studied for its potential therapeutic properties in various neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channels and the transient receptor potential channels, which are involved in the transmission of pain signals and seizure activity. This compound has also been found to have anti-inflammatory properties and has been suggested as a potential treatment for neuroinflammatory conditions such as multiple sclerosis.
Propiedades
IUPAC Name |
5-methyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDISZVLSBCXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

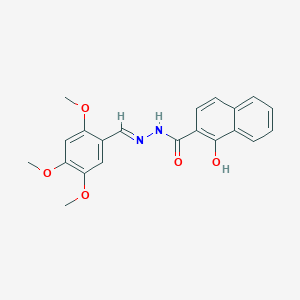
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

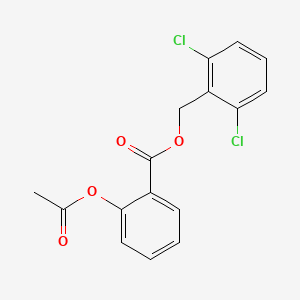
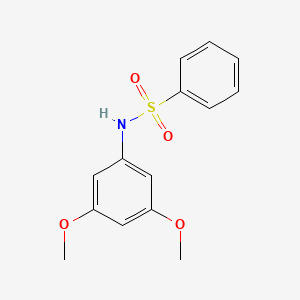
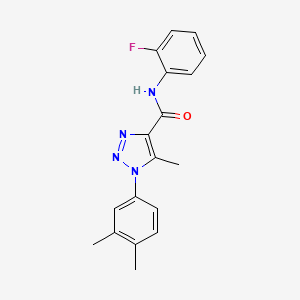
![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)